(Z)-Leukadherin-1

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Choose (Z)-Leukadherin-1 (ADH-503 free base) for isomer-specific oral bioavailability and allosteric CD11b agonism—the pure Z-isomer achieves sustained systemic exposure and tumor microenvironment reprogramming that racemic leukadherin-1 cannot replicate. Unlike non-allosteric CD11b binders (e.g., IMB-10) requiring >12-fold higher concentrations, this compound potently reduces immunosuppressive myeloid infiltration, repolarizes tumor-associated macrophages, and sensitizes orthotopic KPC-derived PDAC tumors to anti-PD-1 therapy. Also suppresses TLR-stimulated IFN-γ, TNF, IL-1β, and IL-6 secretion for autoimmune/SLE research. Verify Z-isomer configuration before purchase to ensure in vivo efficacy.

Molecular Formula C22H15NO4S2
Molecular Weight 421.5 g/mol
CAS No. 2055362-72-4
Cat. No. B3182070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Leukadherin-1
CAS2055362-72-4
Synonymsleukadherin-1
Molecular FormulaC22H15NO4S2
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)SC2=S
InChIInChI=1S/C22H15NO4S2/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26/h1-12H,13H2,(H,25,26)/b19-12-
InChIKeyAEZGRQSLKVNPCI-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Leukadherin-1 (CAS 2055362-72-4) for Research: An Orally Active Allosteric CD11b Agonist


(Z)-Leukadherin-1 (CAS 2055362-72-4), also designated ADH-503 free base, is a small-molecule, allosteric agonist of the integrin CD11b/CD18 (Mac-1, CR3) [1]. It is the Z‑isomer of the leukadherin chemotype, exhibiting oral bioavailability and the capacity to reprogram myeloid cell populations in vivo [2].

Why Generic CD11b Agonists Cannot Substitute for (Z)-Leukadherin-1 in Oral Efficacy Studies


Substituting a generic CD11b agonist for (Z)-Leukadherin-1 is inadvisable due to fundamental differences in isomer-specific stereochemistry and resultant pharmacokinetics. While racemic leukadherin‑1 (CAS 344897‑95‑6) exhibits in vitro potency , the pure (Z)-isomer is the form that demonstrates oral bioavailability and sustained systemic exposure required for in vivo tumor and inflammation models [1]. The (E)-isomer or mixtures may exhibit altered binding kinetics or metabolic stability, and non‑allosteric CD11b binders (e.g., IMB‑10) require >12‑fold higher concentrations to achieve equivalent adhesion effects .

(Z)-Leukadherin-1 Quantitative Differentiation: Head-to-Head Data vs. Comparators


Oral Bioavailability of (Z)-Leukadherin-1 vs. In Vivo Administration Requirements for Rac-Leukadherin-1

A critical differentiator of (Z)-Leukadherin-1 is its oral bioavailability, which enables sustained systemic exposure via oral gavage in murine models. In contrast, the racemic leukadherin‑1 has been administered intraperitoneally (i.p.) in reported in vivo studies . Pharmacokinetic analysis of (Z)-Leukadherin-1 in mice following oral gavage (30 mg/kg and 100 mg/kg, twice daily) revealed dose‑proportional plasma exposure, supporting oral dosing regimens in efficacy studies .

Oral Bioavailability Pharmacokinetics In Vivo Dosing

Enhanced Potency of Leukadherin-1 vs. IMB-10 in CD11b/CD18-Mediated Cell Adhesion

The leukadherin‑1 scaffold demonstrates superior potency in enhancing Mac‑1‑mediated cell adhesion compared to the earlier CD11b binder IMB‑10. Leukadherin‑1 (racemic) increased CD11b/CD18‑dependent adhesion to fibrinogen with an EC50 of 4 μM, whereas IMB‑10 required >50 μM to elicit a comparable effect, representing at least a 12.5‑fold improvement in potency .

Integrin Activation EC50 Cell Adhesion

Tumor Growth Inhibition by (Z)-Leukadherin-1 in Pancreatic Cancer Models vs. Vehicle Control

In orthotopic KPC‑derived pancreatic ductal adenocarcinoma (PDAC) models, (Z)-Leukadherin‑1 (ADH‑503 free base) monotherapy significantly delayed tumor progression. Mice treated with oral (Z)-Leukadherin‑1 (120 mg/kg, twice daily) exhibited substantially reduced tumor burden compared to vehicle‑treated controls, and the combination of (Z)-Leukadherin‑1 with anti‑PD‑1 checkpoint blockade further enhanced survival [1].

Pancreatic Ductal Adenocarcinoma Tumor Immunology In Vivo Efficacy

Reduction of Tumor-Infiltrating Immunosuppressive Myeloid Cells by (Z)-Leukadherin-1 In Vitro

In vitro treatment of PDAC‑conditioned medium‑activated macrophages with 4 μM (Z)-Leukadherin‑1 for 8 days significantly reduced the overall number of tumor‑infiltrating CD11b+ cells, as well as subsets of CD11b+ monocytes, granulocytes, eosinophils, and macrophages [1]. This reduction in immunosuppressive myeloid populations is a key component of the compound's immunomodulatory mechanism.

Myeloid Cell Infiltration Tumor Microenvironment Immunosuppression

High-Impact Research Applications for (Z)-Leukadherin-1 Based on Validated Evidence


Overcoming Immunotherapy Resistance in Pancreatic Cancer Models

Use (Z)-Leukadherin-1 to sensitize orthotopic KPC‑derived PDAC tumors to anti‑PD‑1 checkpoint blockade, leveraging its ability to reduce immunosuppressive myeloid infiltration and repolarize tumor‑associated macrophages [1].

Modulating Chronic Inflammation in Autoimmune Disease Research

Employ (Z)-Leukadherin-1 to suppress innate inflammatory signaling, as demonstrated by reduced secretion of IFN‑γ, TNF, IL‑1β, and IL‑6 from TLR‑stimulated monocytes and NK cells [2], making it a tool for studying SLE and other autoimmune conditions [3].

Investigating Mechanosensitive Macrophage Polarization

Apply (Z)-Leukadherin-1 to mimic stiff substrate‑induced signaling in macrophages, as recent studies show it inhibits NLRP3‑mediated IL‑1β production and modulates surface marker expression, providing a chemical tool to study integrin‑mediated mechanotransduction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Leukadherin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.